N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide
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Overview
Description
“N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide” typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Acetamide Formation: The acetamide moiety can be introduced by reacting the quinoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
“N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-quinolin-1(2H)-ylacetamide
- N-(3,5-dimethylphenyl)-2-(2-oxoquinolin-1(2H)-yl)acetamide
- N-(3,5-dimethylphenyl)-2-(3-methylquinolin-1(2H)-yl)acetamide
Uniqueness
“N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1(2H)-yl)acetamide” is unique due to the specific substitution pattern on the quinoline ring and the presence of the dimethylphenyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methyl-2-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-14(2)10-17(9-13)21-19(23)12-22-18-7-5-4-6-16(18)11-15(3)20(22)24/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
DYWOMWDVBHLWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)C)C |
Origin of Product |
United States |
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